molecular formula C5H5F3N2O2S B6230152 5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide CAS No. 1928780-54-4

5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide

Cat. No. B6230152
CAS RN: 1928780-54-4
M. Wt: 214.2
InChI Key:
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Description

5-(Trifluoromethyl)-1H-pyrrole-3-sulfonamide (5-TFMP) is a novel fluorinated sulfonamide compound that has been studied extensively due to its interesting properties. It has a wide range of potential applications in the fields of medicinal chemistry and drug design, as well as in organic synthesis and catalysis.

Mechanism of Action

The exact mechanism of action of 5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide is still not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. It is also believed to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. In addition, this compound has been found to inhibit the growth of certain cancer cells and bacteria.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been found to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, as well as the growth of certain cancer cells and bacteria. In addition, this compound has been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of 5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide for laboratory experiments include its low cost, easy availability, and low toxicity. In addition, this compound is a potent inhibitor of the enzymes COX-2 and 5-LOX, making it a useful tool for studying the role of these enzymes in various biological processes. However, there are some limitations to using this compound in laboratory experiments, such as its low solubility in water, which can make it difficult to work with.

Future Directions

There are a number of potential future directions for research on 5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide. These include further studies on its mechanism of action, its potential applications in drug design, and its potential therapeutic effects. Additionally, further studies could be conducted on its potential antioxidant and anti-inflammatory properties, as well as its potential role in the treatment of cancer and other diseases. Finally, further research could be conducted on the synthesis of this compound and its use in organic synthesis and catalysis.

Synthesis Methods

5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide can be synthesized through a number of different methods. The most common method is the reaction of trifluoromethanesulfonyl chloride (CF3SO2Cl) with 1H-pyrrole-3-carbaldehyde (P3C). This reaction yields this compound as the major product, along with other minor products such as 4- and 6-TFMP. Other methods for synthesizing this compound include the reaction of trifluoromethylsulfonyl chloride (CF3SO2Cl) with 1H-pyrrole-3-carboxylic acid (P3COOH) and the reaction of trifluoromethylsulfonyl chloride (CF3SO2Cl) with 1H-pyrrole-3-thioamide (P3S).

Scientific Research Applications

5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide has been studied extensively due to its interesting properties and potential applications in the fields of medicinal chemistry and drug design. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. This compound has also been studied as a potential anti-cancer agent, due to its ability to inhibit the growth of cancer cells. In addition, this compound has been studied as a potential anti-bacterial agent, due to its ability to inhibit the growth of certain bacteria.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide involves the reaction of 5-(trifluoromethyl)-1H-pyrrole with sulfonamide in the presence of a suitable reagent.", "Starting Materials": [ "5-(trifluoromethyl)-1H-pyrrole", "Sulfonamide" ], "Reaction": [ "Step 1: Dissolve 5-(trifluoromethyl)-1H-pyrrole in a suitable solvent such as dichloromethane or chloroform.", "Step 2: Add sulfonamide to the reaction mixture.", "Step 3: Add a suitable reagent such as triethylamine or diisopropylethylamine to the reaction mixture.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Isolate the product by filtration or extraction with a suitable solvent such as ethyl acetate or diethyl ether.", "Step 6: Purify the product by recrystallization or column chromatography." ] }

CAS RN

1928780-54-4

Molecular Formula

C5H5F3N2O2S

Molecular Weight

214.2

Purity

95

Origin of Product

United States

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